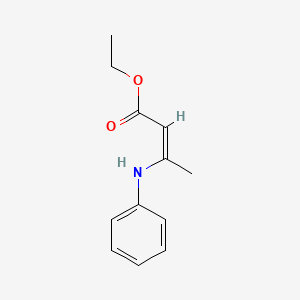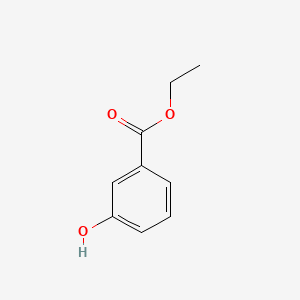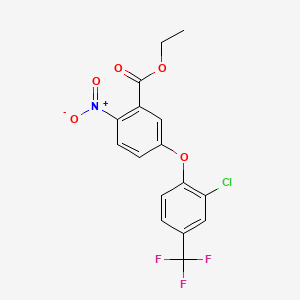
Etofamide
Vue d'ensemble
Description
Etofamide, also known as eticlordifene, is an antiprotozoal drug primarily used in the treatment of amoebiasis. It is effective against the protozoan parasite Entamoeba histolytica, which causes amoebic dysentery. This compound has also shown modest efficacy against Giardia lamblia .
Méthodes De Préparation
The synthesis of Etofamide involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the reaction of 2,2-dichloroacetamide with 4-nitrophenol to form the nitrophenyl ether intermediate. This intermediate is then reacted with 2-ethoxyethylamine to yield this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Etofamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the nitro group in this compound to an amino group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nitroso and hydroxylamine derivatives .
Applications De Recherche Scientifique
Etofamide has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of amide synthesis and reactivity. Its structure and reactivity provide insights into the behavior of similar compounds.
Biology: In biological research, this compound is used to study the mechanisms of protozoan infections and the efficacy of antiprotozoal agents.
Medicine: this compound is primarily used in the treatment of amoebiasis. Clinical studies have shown its effectiveness in clearing the infection and reducing symptoms.
Industry: this compound is used in the pharmaceutical industry for the development of antiprotozoal drugs.
Mécanisme D'action
The mechanism of action of Etofamide involves several pathways:
Oxidative Stress Induction: this compound induces oxidative stress in protozoan cells, leading to cell damage and death.
Disruption of Energy Metabolism: this compound interferes with the energy metabolism of protozoan cells, reducing their ability to generate ATP.
Impairment of Nucleic Acid and Protein Synthesis: this compound disrupts the synthesis of nucleic acids and proteins, essential for the growth and replication of protozoan cells.
Membrane Destabilization: this compound destabilizes the cell membrane of protozoan cells, leading to cell lysis.
Modulation of Host Immune Responses: This compound modulates the host’s immune responses, enhancing the clearance of the infection.
Comparaison Avec Des Composés Similaires
Etofamide is compared with other antiprotozoal compounds such as:
Quinfamide: Quinfamide is another antiprotozoal agent used in the treatment of amoebiasis.
Metronidazole: Metronidazole is a commonly used antiprotozoal agent with a broader spectrum of activity compared to this compound.
This compound’s uniqueness lies in its specific mechanism of action and its efficacy in treating amoebiasis with a relatively low incidence of side effects.
Propriétés
Numéro CAS |
25287-60-9 |
|---|---|
Formule moléculaire |
C19H20Cl2N2O5 |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
2,2-dichloro-N-(2-ethoxyethyl)-N-[[4-(4-nitrophenoxy)phenyl]methyl]acetamide |
InChI |
InChI=1S/C19H20Cl2N2O5/c1-2-27-12-11-22(19(24)18(20)21)13-14-3-7-16(8-4-14)28-17-9-5-15(6-10-17)23(25)26/h3-10,18H,2,11-13H2,1H3 |
Clé InChI |
QTRALMGDQMIVFF-UHFFFAOYSA-N |
SMILES |
CCOCCN(CC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl |
SMILES canonique |
CCOCCN(CC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl |
Apparence |
Solid powder |
| 25287-60-9 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Etofamide; Ethylchlordiphene; Eticlordifene; Etofamida; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















